

Validation of CRT 0105446's anti-invasive effects in different cell lines

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Compound of Interest					
Compound Name:	CRT 0105446				
Cat. No.:	B12398419	Get Quote			

Validation of CRT0105446's Anti-Invasive Effects: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-invasive properties of CRT0105446, a novel LIM kinase (LIMK) inhibitor. The document summarizes its mechanism of action, compares its enzymatic activity with other known LIMK inhibitors, and details the experimental protocols used to assess its anti-invasive efficacy. This information is intended to assist researchers in evaluating CRT0105446 for further investigation in cancer therapeutics.

Introduction to LIM Kinase Inhibition in Cancer Invasion

Cancer cell invasion is a critical step in metastasis, the primary cause of cancer-related mortality. This process involves the dynamic reorganization of the actin cytoskeleton, which is regulated by a complex signaling network. The RhoA-ROCK-LIMK-cofilin pathway has been identified as a key regulator of these cytoskeletal changes.

LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in this pathway. They are downstream effectors of the Rho family of GTPases and their associated ROCK kinases. The primary substrate of LIMKs is cofilin, an actin-depolymerizing factor. By phosphorylating cofilin at Serine-3, LIMKs inactivate it, leading to the stabilization of F-actin



filaments and the promotion of invasive structures such as invadopodia. Upregulation of LIMK has been observed in various invasive cancer cell lines and metastatic tumors, making it an attractive therapeutic target for anti-cancer therapies aimed at inhibiting metastasis.

CRT0105446 and its analogue, CRT0105950, have been identified as novel and potent inhibitors of LIM kinases. These compounds have been shown to reduce the invasive capacity of cancer cells, highlighting their potential as anti-metastatic agents.

Comparative Analysis of LIMK Inhibitors

While specific quantitative data on the anti-invasive effects of CRT0105446 in various cell lines is not extensively available in the public domain, a comparison of its enzymatic activity against LIMK1 and LIMK2 with other well-characterized LIMK inhibitors, such as BMS-3 and BMS-5, provides valuable insights into its potential efficacy.

Table 1: Comparison of Enzymatic Activity of LIMK Inhibitors

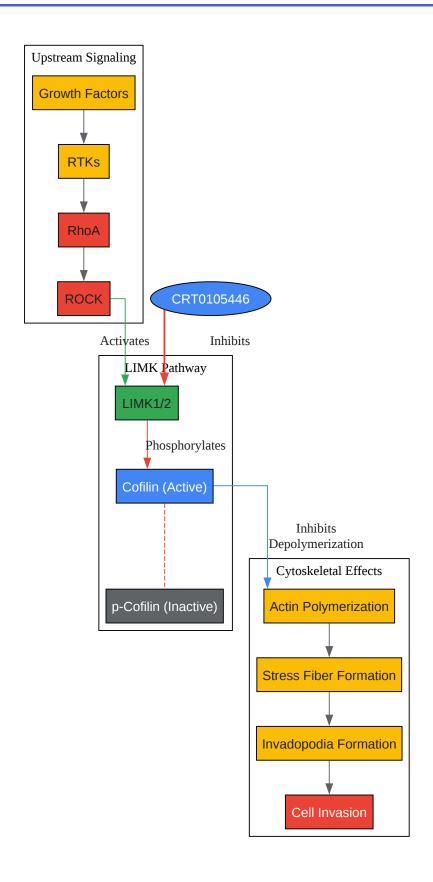


Compound	Target(s)	IC50 (LIMK1)	IC50 (LIMK2)	Key Cellular Effects Related to Invasion
CRT0105446	LIMK1/2	Data not available	Data not available	Significantly reduces the ability of MDA-MB-231 breast cancer cells to invade a Matrigel plug.
BMS-3	LIMK1/2	5 nM[1][2]	6 nM[1][2]	Inhibits cofilin phosphorylation; reduces invasion in MDA-MB-231 breast cancer cells.[3]
BMS-5	LIMK1/2	7 nM[3][4]	8 nM[3][4]	Inhibits cofilin phosphorylation in MDA-MB-231 cells; reduces tumor cell invasion in a 3D Matrigel assay. [3]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of CRT0105446 and the methods used to validate its anti-invasive effects, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

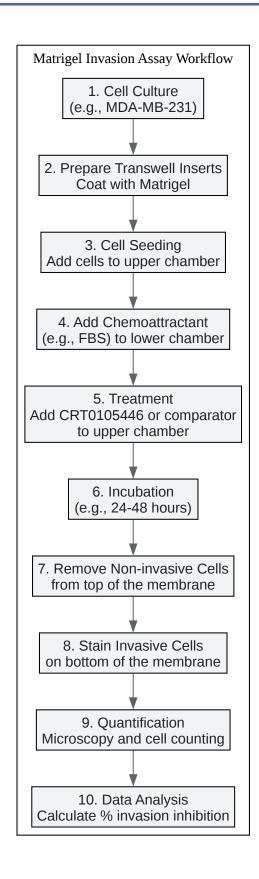




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Figure 1. The RhoA-ROCK-LIMK-Cofilin signaling pathway in cancer cell invasion.





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Figure 2. General workflow for a Matrigel-based Transwell invasion assay.



Experimental Protocols

The anti-invasive effects of CRT0105446 and other LIMK inhibitors are typically evaluated using in vitro invasion assays, such as the Boyden chamber or Transwell assay. Below is a detailed protocol for a Matrigel-based invasion assay.

Matrigel Invasion Assay Protocol

This protocol is a standard method for assessing the invasive potential of cancer cells.

Materials:

- Cancer cell lines (e.g., MDA-MB-231, PC-3, HT1080)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Serum-free medium
- Matrigel Basement Membrane Matrix
- Boyden chambers or Transwell inserts (8 μm pore size)
- 24-well plates
- CRT0105446 and comparator compounds (e.g., BMS-3, BMS-5)
- Cotton swabs
- Methanol (for fixation)
- Crystal Violet stain (or other suitable stain)
- Microscope

Procedure:

- Preparation of Transwell Inserts:
 - Thaw Matrigel on ice overnight.



- Dilute Matrigel with cold, serum-free medium to the desired concentration.
- Coat the upper surface of the Transwell insert membranes with the diluted Matrigel solution and allow it to solidify by incubating at 37°C for at least 30 minutes.

· Cell Preparation:

- Culture cancer cells to 70-80% confluency.
- Starve the cells in serum-free medium for 24 hours prior to the assay.
- Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

Assay Setup:

- Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
- Add the cell suspension to the upper chamber of the Matrigel-coated Transwell inserts.
- Add CRT0105446 or comparator compounds at various concentrations to the upper chamber with the cells. Include a vehicle control (e.g., DMSO).

Incubation:

- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
- · Quantification of Invasion:
 - After incubation, carefully remove the medium from the upper chamber.
 - Use a cotton swab to gently remove the non-invasive cells and Matrigel from the upper surface of the membrane.
 - Fix the invasive cells on the lower surface of the membrane with methanol for 10 minutes.
 - Stain the cells with Crystal Violet for 20 minutes.



- Gently wash the inserts with water to remove excess stain and allow them to air dry.
- Count the number of stained, invaded cells in several random fields of view under a microscope.
- Data Analysis:
 - Calculate the average number of invaded cells per field for each treatment condition.
 - Express the results as a percentage of invasion relative to the vehicle control.
 - Calculate the percentage of invasion inhibition for each compound concentration.

Conclusion

CRT0105446 is a promising anti-invasive agent that targets the LIMK signaling pathway. While direct quantitative comparisons with other LIMK inhibitors in cell-based invasion assays are not yet widely published, its demonstrated ability to significantly reduce cancer cell invasion warrants further investigation. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further validate and characterize the antimetastatic potential of CRT0105446 in various cancer models.

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